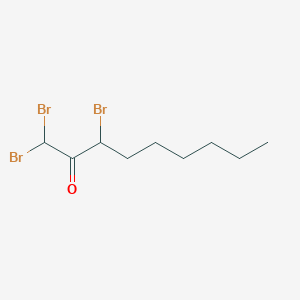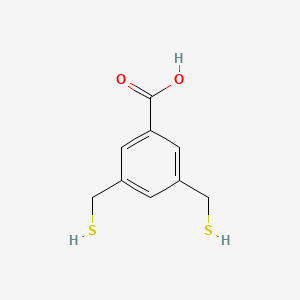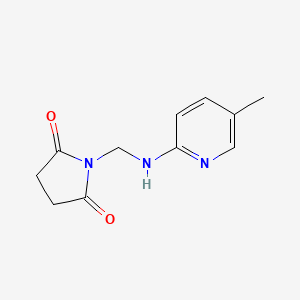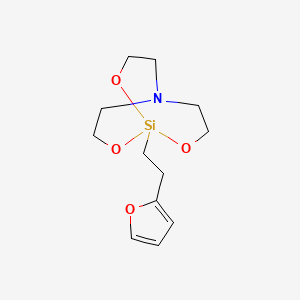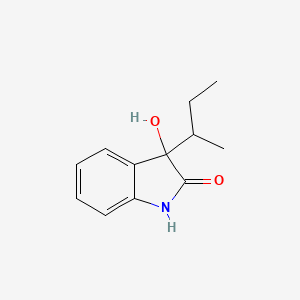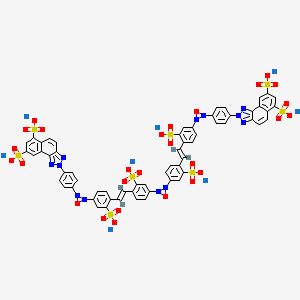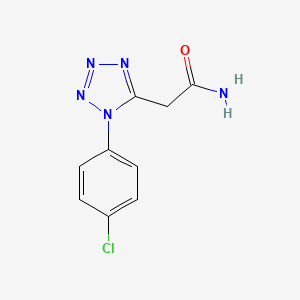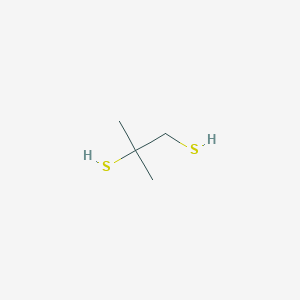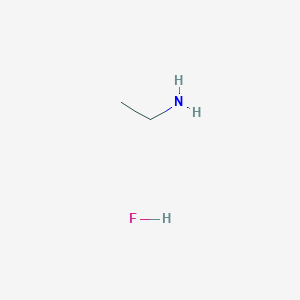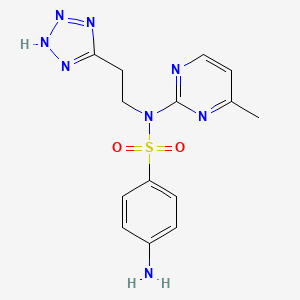![molecular formula C7H11BrN3OP B14474964 Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone CAS No. 65725-80-6](/img/structure/B14474964.png)
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone is a complex organophosphorus compound characterized by the presence of a phenyl group, a triamino substituent, a bromine atom, and a lambda5-phosphanyl group attached to a methanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone typically involves multi-step organic synthesis techniques. One common approach is the reaction of a phenyl-substituted phosphine with a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of solvents such as dichloromethane or tetrahydrofuran can facilitate the reaction, and the temperature is often maintained at low to moderate levels to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures that the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphine: Lacks the triamino and bromo substituents, making it less versatile in certain reactions.
Triaminophosphine: Does not contain the phenyl group, affecting its reactivity and applications.
Bromophosphine: The absence of the triamino group limits its use in biological applications.
Uniqueness
Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone stands out due to its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound for a wide range of scientific and industrial applications.
Propriétés
Numéro CAS |
65725-80-6 |
|---|---|
Formule moléculaire |
C7H11BrN3OP |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
phenyl-[triamino(bromo)-λ5-phosphanyl]methanone |
InChI |
InChI=1S/C7H11BrN3OP/c8-13(9,10,11)7(12)6-4-2-1-3-5-6/h1-5H,9-11H2 |
Clé InChI |
BGBCHDZYUQDQRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)P(N)(N)(N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


